molecular formula C11H13ClFNO3 B1449335 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride CAS No. 1795284-10-4

4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride

Cat. No. B1449335
M. Wt: 261.68 g/mol
InChI Key: KYXZHHSYEKVLBB-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

  • Synthesis and Characterization

    • A derivative of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride was synthesized and characterized by NMR, IR, and mass spectral studies. Its structure was confirmed by X-ray diffraction, and it exhibited significant antibacterial and antioxidant activities, as well as notable anti-TB and anti-diabetic effects (Mamatha S.V et al., 2019).
  • Antimycobacterial Activity

    • Synthesized compounds involving 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride showed promising antimicrobial activity. These compounds were synthesized through various chemical reactions and demonstrated significant antibacterial properties (B. Sathe et al., 2011).
  • Molecular Probe for Nanoparticles

    • A related compound was found to be a sensitive molecular probe for ZnO nanoparticles. Its interaction with the ZnO surface resulted in considerable changes in fluorescence patterns, highlighting its potential in nano-level investigations (L. Bekere et al., 2013).
  • Synthesis and Structural Analysis

    • Another derivative of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride was synthesized and analyzed for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques and X-ray diffraction studies (S. Benaka Prasad et al., 2018).
  • Anti-Microbial Activity

    • Derivatives of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride synthesized using specific catalysts displayed moderate antibacterial and antifungal activities in vitro, suggesting their potential in developing new antimicrobial agents (S. G. Patil et al., 2011).
  • Potential Inhibitor of Hepatitis B

    • A method for synthesizing a compound related to 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride was developed. The compound demonstrated nanomolar inhibitory activity against Hepatitis B virus in vitro, suggesting its potential as a new therapeutic agent for HBV (A. Ivachtchenko et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas of research interest, and unanswered questions about the compound’s properties or reactions.


Please note that this is a general guide and the specific details would vary depending on the particular compound. For “4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride”, you would need to refer to scientific literature or databases for specific information.


properties

IUPAC Name

4-fluoro-3-morpholin-4-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3.ClH/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXZHHSYEKVLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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